molecular formula C20H22ClNO4S B2567431 ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 328037-97-4

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2567431
CAS No.: 328037-97-4
M. Wt: 407.91
InChI Key: JSCSXXCVXWHETR-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound known for its diverse biological activities. It is a member of the benzothiophene family, which is characterized by a fused benzene and thiophene ring system.

Preparation Methods

The synthesis of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step synthetic routes. One common method includes the reaction of 4-chlorophenol with ethyl bromoacetate to form ethyl 2-(4-chlorophenoxy)acetate. This intermediate is then reacted with 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial activity, making it a candidate for studying bacterial and fungal infections.

    Medicine: Its antiproliferative properties are of interest in cancer research, particularly for its potential to inhibit tumor growth.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit key enzymes and pathways involved in microbial growth and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in disrupting cell membrane integrity and interfering with DNA synthesis .

Comparison with Similar Compounds

ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S/c1-3-25-20(24)18-15-10-12(2)4-9-16(15)27-19(18)22-17(23)11-26-14-7-5-13(21)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCSXXCVXWHETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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